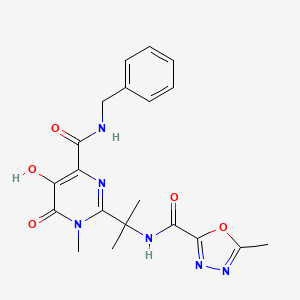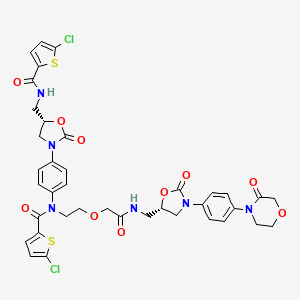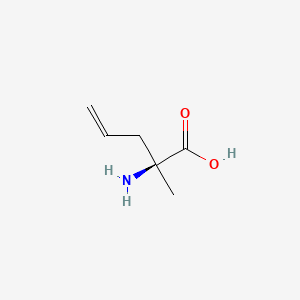
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) (CMF-CMP) is a novel nucleoside analog that has been developed for use in the synthesis of fluorinated DNA and RNA. This compound has been studied for its potential use in a variety of therapeutic and research applications. CMF-CMP has a unique structure that allows it to interact with the DNA and RNA strands in a manner that is not possible with other nucleoside analogs.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for '4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate)' involves the protection of the hydroxyl groups on the ribose ring, followed by the introduction of the chloromethyl group at the 4-position of the cytidine base. The 2'-fluoro group is then introduced, followed by the esterification of the 3' and 5' hydroxyl groups with 2-methylpropanoic acid.
Starting Materials
Cytidine, 2-methylpropanoic acid, Thionyl chloride, Methanol, Triethylamine, 2-fluoro-2'-deoxyuridine, Chloromethyl methyl ether, Dimethylformamide, Diisopropylethylamine, N,N'-Dicyclohexylcarbodiimide, 4-dimethylaminopyridine
Reaction
Protection of the 3' and 5' hydroxyl groups on cytidine with 2-methylpropanoic anhydride and diisopropylethylamine, Introduction of the chloromethyl group at the 4-position of the cytidine base using chloromethyl methyl ether and triethylamine, Deprotection of the 2'-hydroxyl group using thionyl chloride and methanol, Introduction of the 2-fluoro group using 2-fluoro-2'-deoxyuridine and dimethylformamide, Esterification of the 3' and 5' hydroxyl groups with 2-methylpropanoic acid using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine, Purification of the final product
作用机制
The mechanism of action of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) is not fully understood. It is believed that the fluorine atom in 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) interacts with the DNA and RNA strands in a manner that is not possible with other nucleoside analogs. This interaction is thought to increase the affinity of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) for the strands, allowing it to bind more tightly.
生化和生理效应
The biochemical and physiological effects of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) have not been extensively studied. However, it has been shown to have some anti-viral activity in vitro. It has also been shown to have some anti-tumor activity in vitro.
实验室实验的优点和局限性
The main advantage of using 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) in lab experiments is that it allows for the study of the effects of fluorination on DNA and RNA. Additionally, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has a unique structure that allows it to interact with the DNA and RNA strands in a manner that is not possible with other nucleoside analogs.
The main limitation of using 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) in lab experiments is that it is not as readily available as other nucleoside analogs. Additionally, the mechanism of action of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) is not fully understood, making it difficult to predict its effects in different contexts.
未来方向
There are a number of potential future directions for the use of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate). These include the development of novel therapeutic applications, such as the use of 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) as an anti-cancer or anti-viral agent. Additionally, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) could be used to study the effects of fluorination on the binding of small molecules to DNA and RNA, as well as the effects of fluorination on the activity of enzymes involved in nucleic acid metabolism. Finally, 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) could be used to study the effects of fluorination on the structure and function of DNA and RNA.
科学研究应用
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has been studied for its potential use in a variety of scientific research applications. It has been used as a tool for the study of DNA and RNA structure and function. 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has also been used to study the effects of fluorination on DNA and RNA, as well as the effects of fluorination on the activity of enzymes involved in nucleic acid metabolism. 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) has also been used to study the effects of fluorination on the binding of small molecules to DNA and RNA.
属性
CAS 编号 |
1445383-02-3 |
|---|---|
产品名称 |
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) |
分子式 |
C₁₈H₂₅ClFN₃O₆ |
分子量 |
433.86 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



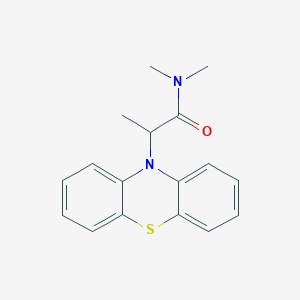
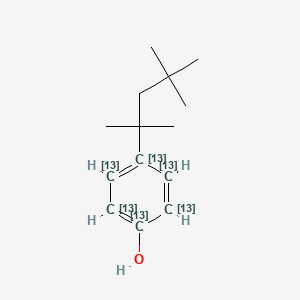
![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)
